molecular formula C10H12ClNO2 B6281882 methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride CAS No. 198016-53-4

methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride

Cat. No. B6281882
CAS RN: 198016-53-4
M. Wt: 213.7
InChI Key:
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Description

Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

Indole derivatives can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .


Molecular Structure Analysis

The indole molecule has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific indole derivative would depend on its exact molecular structure. For example, the molecular weight of 2,3-dihydro-1H-indole is 119.1638 .

Safety and Hazards

The safety and hazards of a specific indole derivative would depend on its exact molecular structure and its intended use. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are continually investigating novel methods of synthesis and potential applications of these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate to form 3-ethyl-2-methyl-1H-indole-2-carboxylic acid. This intermediate is then esterified with methanol to form methyl 3-ethyl-2-methyl-1H-indole-2-carboxylate, which is subsequently reduced with sodium borohydride to yield methyl 2,3-dihydro-1H-indole-2-carboxylate. Finally, this compound is reacted with hydrochloric acid to form the hydrochloride salt of the desired product.", "Starting Materials": [ "2-aminobenzaldehyde", "ethyl acetoacetate", "methanol", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form 3-ethyl-2-methyl-1H-indole-2-carboxylic acid.", "Step 2: Esterification of 3-ethyl-2-methyl-1H-indole-2-carboxylic acid with methanol in the presence of a strong acid catalyst to form methyl 3-ethyl-2-methyl-1H-indole-2-carboxylate.", "Step 3: Reduction of methyl 3-ethyl-2-methyl-1H-indole-2-carboxylate with sodium borohydride in the presence of a solvent to yield methyl 2,3-dihydro-1H-indole-2-carboxylate.", "Step 4: Reaction of methyl 2,3-dihydro-1H-indole-2-carboxylate with hydrochloric acid to form the hydrochloride salt of methyl 2,3-dihydro-1H-indole-2-carboxylate." ] }

CAS RN

198016-53-4

Product Name

methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride

Molecular Formula

C10H12ClNO2

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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